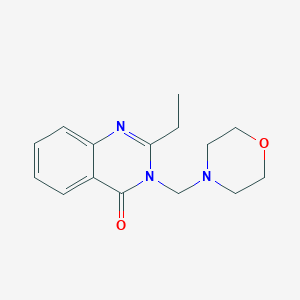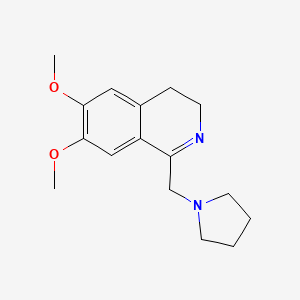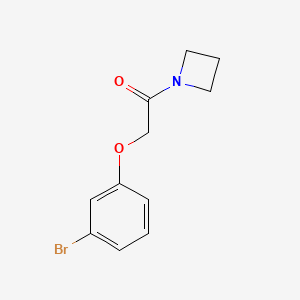
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzamides with thiols. One efficient method is a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free. This method offers good functional group tolerance and easy operation, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the one-pot intermolecular annulation reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions at different positions on the quinazoline ring can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 2-methyl-3-phenylquinazolin-4(3H)-one
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
65772-23-8 |
|---|---|
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC名 |
2-methyl-3-(4-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H14N2S/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 |
InChIキー |
PCUQGPSDQITXLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




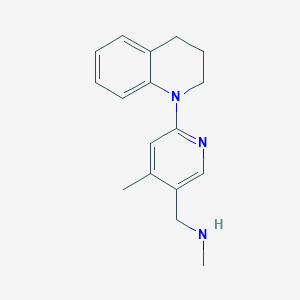

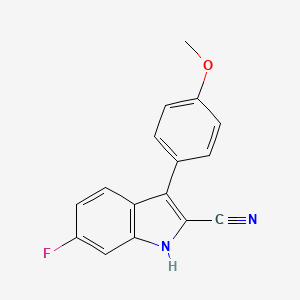
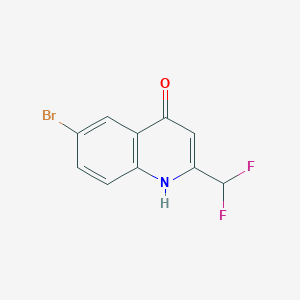
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)

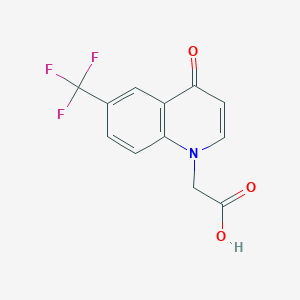
![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
